molecular formula C12H9N3 B3053689 3-Phenylimidazo[1,5-a]pyrazine CAS No. 55316-37-5

3-Phenylimidazo[1,5-a]pyrazine

Cat. No. B3053689
CAS RN: 55316-37-5
M. Wt: 195.22 g/mol
InChI Key: KYDINHGVTWLLQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Safety Information : Material Safety Data Sheet (MSDS)

Synthesis Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development. Various synthetic methods have been explored to obtain this compound, including condensation reactions of 2-aminopyridines with α-bromoketones under microwave irradiation. The method is reasonably fast, clean, high-yielding, and environmentally benign .


Molecular Structure Analysis

The molecular structure of 3-Phenylimidazo[1,2-a]pyrazine consists of an imidazo[1,2-a]pyrazine core with a phenyl group attached. The IUPAC name reflects this arrangement. The compound’s InChI code is 1S/C12H9N3/c1-2-4-10(5-3-1)11-8-14-12-9-13-6-7-15(11)12/h1-9H .


Chemical Reactions Analysis

3-Phenylimidazo[1,2-a]pyrazine has been synthesized through condensation reactions with α-bromoketones. Its reactivity and multifarious biological activity are influenced by the pattern and position of substitution .


Physical And Chemical Properties Analysis

  • IR Spectra Peaks : Notable peaks at 3046, 1625, and 1580 cm⁻¹

Scientific Research Applications

Synthesis and Industrial Application

3-Aminoimidazo[1,2-a]pyrazine, a close relative to 3-Phenylimidazo[1,5-a]pyrazine, is crucial in pharmaceuticals, found in many drugs. It can be efficiently produced through a Groebke–Blackburn–Bienaymé cyclisation, providing a scalable method with high yield and purity, demonstrating industrial applicability (Baenziger, Durantie, & Mathes, 2017).

Bioreductive Properties

Research on variants of 3-Phenylimidazo[1,5-a]pyrazine reveals their potential as bioreductive drugs. These compounds demonstrate differential cytotoxicity and can be particularly effective in hypoxic conditions, indicating their suitability for targeted therapies (Naylor et al., 1994).

Chemiluminescent Properties

A series of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones, related to 3-Phenylimidazo[1,5-a]pyrazine, show promising 'pseudo-flash' chemiluminescence. This property is significant for potential applications in biological imaging and diagnostics (Adamczyk et al., 2003).

Anti-Diabetic Properties

Pyrazoline and benzimidazole derivatives, closely related to 3-Phenylimidazo[1,5-a]pyrazine, have shown potential in treating diabetes. Their α-glucosidase inhibition activity suggests a therapeutic role in managing blood sugar levels (Ibraheem et al., 2020).

Anti-Cancer Activity

Studies on pyrazolo[3,4-d]pyrimidin-4-one derivatives, structurally akin to 3-Phenylimidazo[1,5-a]pyrazine, have demonstrated significant anticancer properties. These compounds show potential in inhibiting the growth of certain cancer cell lines, indicating their utility in cancer treatment (Abdellatif et al., 2014).

Insulin-like Growth Factor-I Receptor Inhibition

Quinolinyl-derived imidazo[1,5-a]pyrazines have been identified as potent inhibitors of the Insulin-like Growth Factor-I Receptor (IGF-IR), playing a crucial role in various cancer therapies. These compounds are promising for further exploration in cancer treatment (Mulvihill et al., 2008).

Synthesis in Various Research Contexts

The synthesis of 3-Aminoimidazo[1,2-a]pyrazines, closely related to 3-Phenylimidazo[1,5-a]pyrazine, is widely researched. The ability to synthesize these compounds under different conditions highlights their versatility in various research and industrial contexts (Shaabani, Soleimani, & Maleki, 2007).

Mechanism of Action

The specific mechanism of action for 3-Phenylimidazo[1,2-a]pyrazine depends on its application. It has been described as a cyclin-dependent kinase (CDK) inhibitor, calcium channel blocker, and GABA A receptor modulator .

properties

IUPAC Name

3-phenylimidazo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-4-10(5-3-1)12-14-9-11-8-13-6-7-15(11)12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDINHGVTWLLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3N2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20307705
Record name 3-phenylimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55316-37-5
Record name NSC194619
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194619
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-phenylimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenylimidazo[1,5-a]pyrazine
Reactant of Route 2
Reactant of Route 2
3-Phenylimidazo[1,5-a]pyrazine
Reactant of Route 3
Reactant of Route 3
3-Phenylimidazo[1,5-a]pyrazine
Reactant of Route 4
3-Phenylimidazo[1,5-a]pyrazine
Reactant of Route 5
Reactant of Route 5
3-Phenylimidazo[1,5-a]pyrazine
Reactant of Route 6
Reactant of Route 6
3-Phenylimidazo[1,5-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.